6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole
Overview
Description
“6-cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole” is a chemical compound with the molecular formula C14H21N3 and a molecular weight of 231.34 g/mol . It is a potential non-classical isostere of indole and a precursor of push-pull dyes .
Synthesis Analysis
The synthesis of this compound involves the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases (TMP = 2,2,6,6-tetramethylpiperidyl), followed by trapping reactions with various electrophiles .Molecular Structure Analysis
The molecular structure of “this compound” is based on the 1H-imidazo[1,2-b]pyrazole scaffold . The compound contains a cyclohexyl group and an isopropyl group attached to the imidazo[1,2-b]pyrazole core .Chemical Reactions Analysis
The chemical reactions involving “this compound” include its selective functionalization using a Br/Mg-exchange, as well as regioselective magnesiations and zincations with TMP-bases .Scientific Research Applications
Synthetic Methodologies and Chemical Properties
- The synthesis of 1H-imidazo[1,2-b]pyrazole compounds has been explored through various methodologies, including multicomponent reactions and sequential one-pot strategies. For instance, a library of 1H-imidazo[1,2-b]pyrazole compounds was synthesized efficiently using 2-cyano-N-cyclohexyl-3,3-bis(methylthio)acrylamide, hydrazine hydrate, aldehyde, and tert-butyl isocyanides, showcasing the compound's versatility in multicomponent synthetic reactions (Babariya & Naliapara, 2017). Moreover, the selective functionalization of the 1H-imidazo[1,2-b]pyrazole scaffold has been achieved using various methods, such as Br/Mg-exchange and regioselective magnesiations with TMP-bases, enabling the synthesis of compounds with potential as non-classical isosteres of indole and precursors of push–pull dyes (Schwärzer et al., 2021).
Antitumor and Antimicrobial Properties
- The derivatives of imidazo[1,2-a]pyrazine-benzimidazole, such as 6-substituted-8-(1-cyclohexyl-1H-benzo[d]imidazole-6-yl)imidazo[1,2-a]pyrazine, have demonstrated antitumor activity against a variety of cancer cell lines, with certain derivatives showing strong binding interactions with DNA and bovine serum albumin, indicating their potential as pharmacophores for binding to DNA and proteins (Singh, Luxami & Paul, 2019). Additionally, the synthesis and screening of novel derivatives containing imidazo[1,2-a]pyrazine and 1H-benzo[d]imidazole scaffolds have revealed substantial anticancer activities, with effective binding to DNA and proteins, thus presenting potential for further pharmacokinetic and pharmacodynamic studies (Singh, Luxami & Paul, 2020).
Pharmacological Modifiers and Structural Analysis
- Certain imidazole derivatives have shown effectiveness as modifiers of liver microsomal drug metabolism, offering potential insights into drug interactions and metabolic pathways in pharmacology (Leibman & Ortiz, 1973). Structural studies of imidazo[1,2-b]pyrazole compounds, such as the analysis of crystal structures and π–π interactions, provide valuable information regarding their conformational and electronic properties, which are crucial for understanding their biological activities (Shao, Zhao & Wang, 2009).
Mechanism of Action
The exact mechanism of action would depend on the specific targets of the compound in the body. These could be enzymes, receptors, or other proteins that the compound interacts with. The interaction with these targets can lead to changes in cellular processes and biochemical pathways .
The pharmacokinetics of the compound, including its absorption, distribution, metabolism, and excretion (ADME) properties, would determine its bioavailability. Factors such as the compound’s solubility, stability, and the presence of transport proteins can affect these properties .
The result of the compound’s action would be the molecular and cellular effects brought about by its interaction with its targets. This could include the inhibition or activation of certain biochemical pathways, leading to therapeutic effects .
The action environment of the compound refers to how environmental factors influence the compound’s action, efficacy, and stability. This could include factors such as pH, temperature, and the presence of other compounds .
Biochemical Analysis
Biochemical Properties
6-Cyclohexyl-1-isopropyl-1H-imidazo[1,2-b]pyrazole plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, it has been shown to interact with cytochrome P450 enzymes, which are crucial for drug metabolism. The compound can act as an inhibitor or activator of these enzymes, thereby affecting the metabolic pathways of other substances . Additionally, this compound has been observed to bind to certain receptor proteins, modulating their signaling pathways and altering cellular responses .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in cancer cells, this compound has been found to inhibit cell proliferation and induce apoptosis by affecting the expression of genes involved in cell cycle regulation and apoptosis . Furthermore, it can alter metabolic pathways, leading to changes in the production and utilization of cellular energy .
Molecular Mechanism
At the molecular level, this compound exerts its effects through various mechanisms. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. This binding can result in enzyme inhibition or activation, depending on the nature of the interaction . For instance, the compound has been shown to inhibit the activity of certain kinases, which play a critical role in cell signaling pathways . Additionally, it can influence gene expression by interacting with transcription factors and other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under physiological conditions for extended periods, allowing for sustained biological activity . Over time, it may undergo degradation, leading to a decrease in its efficacy . Long-term studies have also indicated that prolonged exposure to the compound can result in adaptive cellular responses, such as changes in gene expression and metabolic pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound has been found to exhibit therapeutic effects, such as anti-inflammatory and anticancer activities . At higher doses, it can cause toxic or adverse effects, including hepatotoxicity and nephrotoxicity . Threshold effects have also been observed, where the compound’s efficacy plateaus beyond a certain dosage .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with enzymes such as cytochrome P450, influencing the metabolism of other compounds . The compound can affect metabolic flux, leading to changes in the levels of metabolites and altering cellular energy production . Additionally, it can interact with cofactors, modulating their activity and impacting overall metabolic processes .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It interacts with transporters and binding proteins, facilitating its movement across cellular membranes . The compound’s localization and accumulation within cells are influenced by these interactions, affecting its biological activity . Studies have shown that the compound can accumulate in specific tissues, such as the liver and kidneys, where it exerts its effects .
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound is directed to specific compartments or organelles within the cell through targeting signals and post-translational modifications . For instance, it has been observed to localize in the mitochondria, where it influences cellular energy production and apoptosis . The compound’s activity is modulated by its localization, impacting its overall efficacy and biological effects .
Properties
IUPAC Name |
6-cyclohexyl-1-propan-2-ylimidazo[1,2-b]pyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3/c1-11(2)16-8-9-17-14(16)10-13(15-17)12-6-4-3-5-7-12/h8-12H,3-7H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XOOIJMDMHXZGTP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N1C=CN2C1=CC(=N2)C3CCCCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
231.34 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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